3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline

Catalog No.
S15853654
CAS No.
M.F
C16H12BrClN2
M. Wt
347.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxa...

Product Name

3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline

IUPAC Name

3-(bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline

Molecular Formula

C16H12BrClN2

Molecular Weight

347.63 g/mol

InChI

InChI=1S/C16H12BrClN2/c1-10-5-4-8-13-15(10)20-14(9-17)16(19-13)11-6-2-3-7-12(11)18/h2-8H,9H2,1H3

InChI Key

RBLZMRPJCFUXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=N2)CBr)C3=CC=CC=C3Cl

3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by a fused bicyclic structure containing two nitrogen atoms. This compound features a bromomethyl group at the 3-position, a chlorophenyl group at the 2-position, and a methyl group at the 5-position of the quinoxaline ring. The molecular formula for this compound is C12H9BrClN2, and it has a molecular weight of approximately 303.57 g/mol. The presence of halogen substituents, specifically bromine and chlorine, contributes to its reactivity and potential biological activity.

Typical of halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The chlorophenyl group may undergo electrophilic aromatic substitution, leading to the formation of new derivatives by reacting with electrophiles.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives, depending on the reducing agent used.

These reactions are essential for modifying the compound's structure to enhance its properties or biological activity.

Research indicates that quinoxaline derivatives exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Specifically, 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline has shown potential as:

  • Anticancer Agent: Studies suggest that quinoxaline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity: The compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.
  • Neuroprotective Effects: Some quinoxaline derivatives have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

The synthesis of 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline typically involves multi-step synthetic routes. Common methods include:

  • Condensation Reactions: Starting from appropriate precursors such as o-phenylenediamine and substituted aldehydes or ketones to form the quinoxaline core.
  • Halogenation: Introduction of bromine and chlorine substituents through electrophilic halogenation reactions.
  • Methylation: Methylation at the 5-position can be achieved using methylating agents like dimethyl sulfate or methyl iodide.

These methods allow for the controlled synthesis of this compound with specific substituents tailored for desired properties.

3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery programs targeting cancer and infectious diseases due to its biological activity.
  • Material Science: Its unique structure may lend itself to applications in organic electronics or photonic devices.
  • Chemical Probes: The compound can serve as a chemical probe in biological studies to investigate cellular mechanisms or interactions.

Interaction studies involving 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may interact with:

  • Protein Kinases: Potential inhibition of specific kinases involved in cancer signaling pathways.
  • DNA Intercalators: Investigations into its ability to intercalate into DNA, which may contribute to its anticancer properties.

Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic applications.

Several compounds share structural similarities with 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline. Notable examples include:

  • Quinoxaline: A parent compound lacking substituents; serves as a baseline for comparison regarding biological activity.
  • 2-Methylquinoxaline: Similar structure but without halogen substituents; provides insights into the effects of halogenation on activity.
  • 6-Chloroquinoxaline: Shares the quinoxaline core but differs in substitution pattern; useful for studying structure-activity relationships.

Comparison Table

CompoundKey FeaturesBiological Activity
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxalineBromomethyl and chlorophenyl groups presentAnticancer, antimicrobial
QuinoxalineNo substituentsModerate antimicrobial
2-MethylquinoxalineMethyl group onlyLimited anticancer activity
6-ChloroquinoxalineChlorine at 6-positionPotentially lower anticancer activity

This comparison highlights the unique characteristics of 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline, particularly its enhanced biological activities due to specific substitutions that influence its reactivity and interaction with biological targets.

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Exact Mass

345.98724 g/mol

Monoisotopic Mass

345.98724 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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